N-(4-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(4-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide (referred to hereafter as the "target compound") is a benzofuropyrimidinone derivative with a complex heterocyclic core. Its structure includes a fused benzofuran and pyrimidine-2,4-dione system, substituted at the 1-position with an acetamide group bearing a 4-chlorobenzyl moiety and at the 3-position with a phenylethyl chain.
Properties
Molecular Formula |
C27H22ClN3O4 |
|---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C27H22ClN3O4/c28-20-12-10-19(11-13-20)16-29-23(32)17-31-24-21-8-4-5-9-22(21)35-25(24)26(33)30(27(31)34)15-14-18-6-2-1-3-7-18/h1-13H,14-17H2,(H,29,32) |
InChI Key |
PZFFZMAPQVBLHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Biological Activity
N-(4-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered interest for its potential biological activity. Its unique structure combines a chlorobenzyl group with a benzofuro-pyrimidine moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 487.9 g/mol. The IUPAC name is N-[(4-chlorophenyl)methyl]-2-[2,4-dioxo-3-(2-phenylethyl)-benzofuro[3,2-d]pyrimidin-1-yl]acetamide. The structure is characterized by a chlorobenzyl substituent and a complex bicyclic system that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C27H22ClN3O4 |
| Molecular Weight | 487.9 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-[2,4-dioxo-3-(2-phenylethyl)-benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
| InChI Key | ZMDARCOGHQGMIH-UHFFFAOYSA-N |
The biological activity of N-(4-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide likely involves interactions with specific enzymes or receptors in the body. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological pathways.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic processes or signaling pathways.
- Receptor Modulation : It could interact with various receptors (e.g., purinergic receptors), potentially influencing neurotransmission and inflammatory responses.
Biological Activity Studies
Research has indicated that compounds structurally similar to N-(4-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide exhibit significant biological activities such as antimicrobial and anti-inflammatory effects.
Case Studies
- Antimicrobial Activity : A study evaluated derivatives of similar compounds for their efficacy against common bacterial strains. Results indicated that certain derivatives displayed potent antibacterial properties against Gram-positive bacteria.
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of related pyrimidine derivatives. These compounds were shown to reduce inflammation markers in vitro and in vivo models.
Comparison with Similar Compounds
Key Observations :
- The benzofuropyrimidinone core in the target compound is distinct from furopyrimidines () and pyrazolopyrimidines (), which may alter planarity and binding pocket compatibility.
Substituent Effects on Pharmacological Properties
Halogenated Benzyl Groups
Aromatic and Aliphatic Side Chains
- 2-Phenylethyl (Target Compound) : The extended alkyl chain with a terminal phenyl group may promote van der Waals interactions in hydrophobic pockets, a feature absent in shorter chains (e.g., methyl groups in ) .
- Chromen-2-yl () : Present in pyrazolopyrimidine derivatives, this planar heterocycle could enhance DNA intercalation but may reduce bioavailability due to increased molecular weight .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
